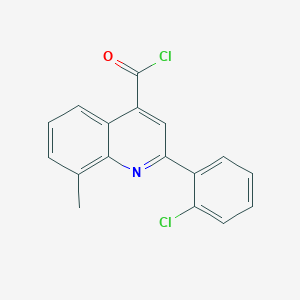

2-(2-Chlorophenyl)-8-methylquinoline-4-carbonyl chloride

Description

2-(2-Chlorophenyl)-8-methylquinoline-4-carbonyl chloride is a quinoline-based acyl chloride derivative characterized by a 2-chlorophenyl substituent at the 2-position and a methyl group at the 8-position of the quinoline ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where quinoline derivatives are valued for their biological activity and structural versatility .

Properties

IUPAC Name |

2-(2-chlorophenyl)-8-methylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NO/c1-10-5-4-7-11-13(17(19)21)9-15(20-16(10)11)12-6-2-3-8-14(12)18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGHYLOUZCXBKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701201416 | |

| Record name | 2-(2-Chlorophenyl)-8-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701201416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160254-31-8 | |

| Record name | 2-(2-Chlorophenyl)-8-methyl-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chlorophenyl)-8-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701201416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Initial Reactants and Conditions

To synthesize the target compound, start with 7-chloro-8-methylquinoline, which can be produced by reacting m-chloro-o-toluidine with glycerol to perform a ring closure.

Oxidation of 7-chloro-8-methylquinoline

Oxidize 7-chloro-8-methylquinoline to obtain 7-chloro-8-quinoline carboxylic acid using an N-hydroxyphthalimide compound and azodiisobutyronitrile as catalysts, with oxygen as an oxidant.

Chlorination Reaction

React 7-chloro-8-quinoline carboxylic acid with chlorine, using azobisisobutyronitrile as a catalyst, to obtain 3,7-dichloro-8-quinoline carboxylic acid. The chlorination reaction should occur under the following conditions:

- Temperature: 40-160 °C

- Time: 2-20 hours

- Solvent: One or more of dichlorobenzene, carbon tetrachloride, and 1,2-dichloroethane

- Chlorine gas: 1.1 to 20 moles per 1 mole of 7-chloro-8-quinolinecarboxylic acid

Synthesis of 2-Aryl-quinoline-4-carboxylic Acid Derivatives

Use a tagged magnetic nanoparticle such as Fe3O4@SiO2@(CH2)3–Urea–Thiazole Sulfonic Acid Chloride (10 mg), and stir vigorously at 80 °C under solvent-free conditions. Use thin-layer chromatography to monitor the reaction. After completion, add hot ethanol to dissolve the unreacted starting materials and products. Use an external magnet to separate the Fe3O4@SiO2@(CH2)3–Urea–Thiazole sulfonic acid chloride. Finally, recrystallize using ethanol to obtain 2-aryl-quinoline-4-carboxylic acid derivatives.

Conversion to Quinoline-2,4-dicarboxylic Acid

Add 2-vinyl-4-quinoline carboxylic acid, potassium permanganate solution, and sodium hydroxide solution to a reaction vessel. React at 35-45 °C for 2-8 hours, then filter. Acidify with hydrochloric acid to pH=1-2, let stand overnight, filter, and dry to obtain quinoline-2,4-dicarboxylic acid.

Cinchonic Acid Preparation

Add quinoline-2,4-dicarboxylic acid and m-xylene to a reaction vessel, then add backflow. Cool to room temperature and filter to obtain Cinchonic Acid.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-8-methylquinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group on the quinoline ring can be oxidized to form a carboxylic acid or an aldehyde.

Reduction Reactions: The carbonyl chloride group can be reduced to form the corresponding alcohol or amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

Substitution Reactions: Products include various substituted quinoline derivatives with different functional groups.

Oxidation Reactions: Products include quinoline carboxylic acids or aldehydes.

Reduction Reactions: Products include quinoline alcohols or amines.

Scientific Research Applications

2-(2-Chlorophenyl)-8-methylquinoline-4-carbonyl chloride has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.

Biology: It is used in the development of fluorescent probes and dyes for biological imaging and diagnostic applications.

Materials Science: It is used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.

Agrochemicals: It is used in the development of pesticides and herbicides with improved efficacy and selectivity.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-8-methylquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary depending on the specific derivative synthesized from this compound. For example, quinoline derivatives are known to target enzymes such as topoisomerases, kinases, and proteases, which play critical roles in cell proliferation and survival.

Comparison with Similar Compounds

Structural Variations and Key Substituents

The compound’s structural uniqueness lies in its substituent pattern. Below is a comparative table highlighting differences among related quinoline-4-carbonyl chlorides:

Key Observations :

- Substituent Position: The 8-methyl group in the target compound enhances steric bulk and lipophilicity compared to non-methylated analogs like 2-(2-chlorophenyl)quinoline-4-carbonyl chloride . This may improve membrane permeability in drug design.

- Functional Groups : Ether-linked substituents (e.g., propoxy or ethoxy in ) increase solubility but may reduce thermal stability due to higher polarity.

Physicochemical and Reactive Properties

- Molar Mass: The target compound (342.22 g/mol) is heavier than the non-methylated analog (324.19 g/mol) due to the 8-CH₃ group. Compounds with alkoxy substituents (e.g., 360.23 g/mol in ) have higher masses owing to oxygen atoms.

- Reactivity : Acyl chlorides like the target compound are highly reactive toward nucleophiles (e.g., amines, alcohols). The electron-withdrawing chlorophenyl group may accelerate acylation reactions compared to electron-donating substituents (e.g., ethoxy) .

- Hazard Profile: While direct data for the target compound is unavailable, analogs like 2-(5-chloro-2-thienyl)-8-methylquinoline-4-carbonyl chloride are classified as irritants, suggesting similar handling precautions .

Biological Activity

2-(2-Chlorophenyl)-8-methylquinoline-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The compound belongs to the quinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The presence of the 2-chlorophenyl group and the carbonyl chloride functionality enhances its reactivity and biological potential.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes, which may lead to apoptosis in cancer cells.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and inflammation, modulating biochemical pathways crucial for tumor growth and survival.

Anticancer Activity

Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. For example, studies have demonstrated that related compounds can induce G2/M phase cell cycle arrest and promote apoptosis in various cancer cell lines, including prostate cancer (PC-3), hepatocellular carcinoma (HepG2), and non-small cell lung cancer (A549) .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC-3 | 0.85 | Induction of apoptosis |

| HepG2 | 1.81 | G2/M phase arrest |

| A549 | 0.90 | Disruption of microtubule dynamics |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Quinoline derivatives have been studied for their ability to inhibit bacterial growth. For instance, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 5 µM against E. coli, highlighting the potential for developing new antibiotics .

Case Studies

-

Anticancer Mechanisms :

A study on quinolone derivatives revealed that 2-phenyl-4-quinolone exhibited anti-proliferative effects against multiple cancer types by disrupting microtubule function and inducing apoptosis through caspase activation . This suggests that similar mechanisms may be applicable to this compound. -

Antimicrobial Efficacy :

Research focusing on the structure-activity relationship (SAR) of chlorinated quinolines showed enhanced antibacterial activity correlating with the presence of chlorine substituents . This supports the hypothesis that this compound may possess similar or improved antimicrobial properties due to its chlorinated structure.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-(2-Chlorophenyl)-8-methylquinoline-4-carbonyl Chloride to minimize byproduct formation?

- Methodological Answer : Optimize reaction conditions by maintaining temperatures between 353–363 K and using a 1:1 molar ratio of starting materials (e.g., quinaldic acid and substituted phenols). Catalysts like phosphorus oxychloride (PCl₃) enhance acyl chloride formation. Monitor progress via thin-layer chromatography (TLC) and adjust reaction times (typically 8 hours) to reduce side products such as dimerized intermediates or hydrolyzed acids. Quenching in sodium bicarbonate solution followed by recrystallization from ethanol improves purity .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient (e.g., 70:30 to 95:5 over 20 minutes).

- Structural Confirmation :

- NMR : ¹H NMR (400 MHz, CDCl₃) to identify aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.6 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and quinoline backbone.

- HRMS : Electrospray ionization (ESI) for accurate molecular weight verification (e.g., [M+H]⁺ at m/z 330.05) .

Q. How does the chlorine substituent position influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The ortho-chlorine (2-position) on the phenyl ring increases electrophilicity of the carbonyl carbon via electron-withdrawing effects, accelerating reactions with amines or thiols. Compare reaction kinetics using UV-Vis spectroscopy (e.g., tracking thiolate anion formation at 412 nm) or conductometric titration. Substituent effects can also be modeled via Hammett σ constants .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of quinoline-4-carbonyl chloride derivatives?

- Methodological Answer :

- Comparative SAR Studies : Synthesize derivatives with systematic substitutions (e.g., methyl at position 8 vs. 6; ) and test in standardized assays (e.g., bacterial growth inhibition).

- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., DNA gyrase) and identify steric/electronic clashes caused by substituent variations.

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to evaluate effect sizes across studies, controlling for variables like solvent polarity or cell line differences .

Q. What experimental strategies can elucidate reactive intermediates formed during acylation reactions?

- Methodological Answer :

- Trapping Intermediates : Use low-temperature (-78°C) NMR in CDCl₃ to stabilize and detect transient species (e.g., tetrahedral intermediates).

- DFT Calculations : Optimize intermediate geometries at the B3LYP/6-31G* level to predict stability and reaction pathways.

- Quench-LC-MS : Aliquot reactions at timed intervals, quench with methanol, and analyze via LC-MS to track intermediate decay .

Q. What methodologies are recommended for analyzing the crystal structure and intermolecular interactions of this compound?

- Methodological Answer :

- X-ray Crystallography : Use Mo Kα radiation (λ = 0.71073 Å) at 120 K. Refine structures with SHELX-97; analyze dihedral angles between quinoline and phenyl rings (e.g., ~14.7°) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds forming R₂²(14) motifs).

- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., Cl⋯H vs. H⋯H interactions) using CrystalExplorer .

Key Methodological Recommendations

- Handling Reactive Intermediates : Use anhydrous conditions (Schlenk line) and stabilize acyl chloride intermediates with molecular sieves (4Å) .

- Crystallization Optimization : Recrystallize from ethanol/water (4:1) to obtain diffraction-quality crystals .

- Safety Protocols : Implement engineering controls (fume hoods) and monitor airborne concentrations via NIOSH Method 2552 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.